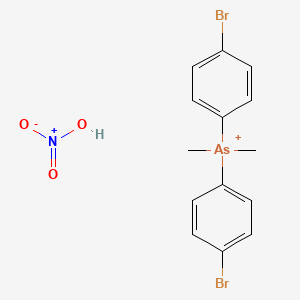silane CAS No. 13411-56-8](/img/structure/B14726699.png)
[(But-2-en-1-yl)oxy](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-2-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a but-2-en-1-yloxy group attached to a triethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)oxysilane typically involves the reaction of but-2-en-1-ol with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkene (but-2-en-1-ol) reacts with triethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (But-2-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(But-2-en-1-yl)oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(But-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (But-2-en-1-yl)oxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethylsilane moiety acts as a reducing agent, facilitating the addition of silicon to unsaturated carbon bonds. This process is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which activate the silicon-hydrogen bond and enable its addition to the carbon-carbon double bond.
Comparación Con Compuestos Similares
Similar Compounds
(3-Buten-1-yloxy)(trimethyl)silane: Similar structure but with a trimethylsilane moiety instead of triethylsilane.
(But-3-en-1-yloxy)(trimethyl)silane: Another similar compound with a different positional isomer of the butenyl group.
Uniqueness
(But-2-en-1-yl)oxysilane is unique due to its specific combination of the but-2-en-1-yloxy group and triethylsilane moiety, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo selective hydrosilylation reactions makes it valuable in organic synthesis and materials science.
Propiedades
Número CAS |
13411-56-8 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
but-2-enoxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5,9H,6-8,10H2,1-4H3 |
Clave InChI |
QHOQYSWQNWJAHP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


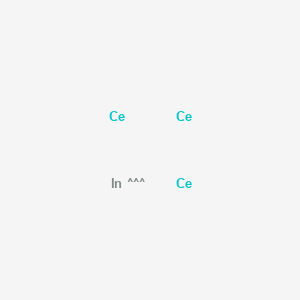
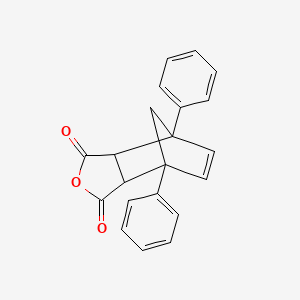
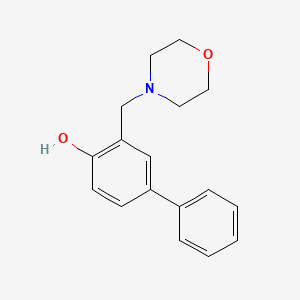
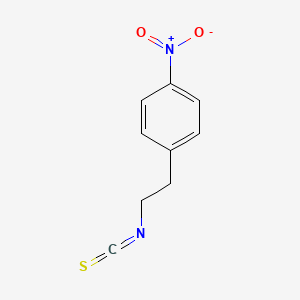
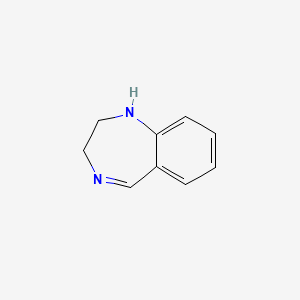
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
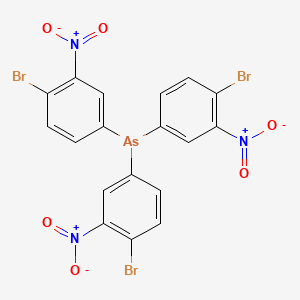
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)




